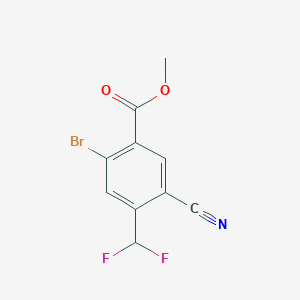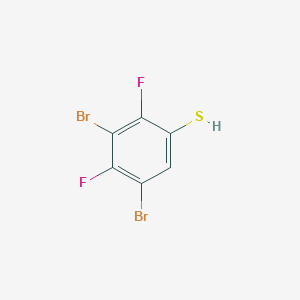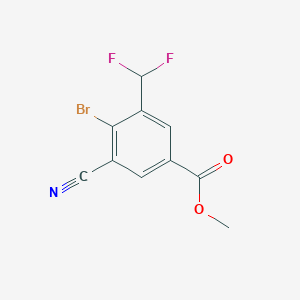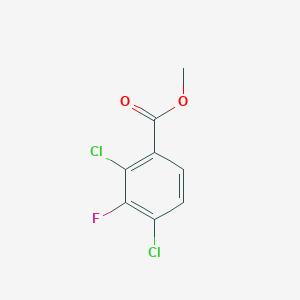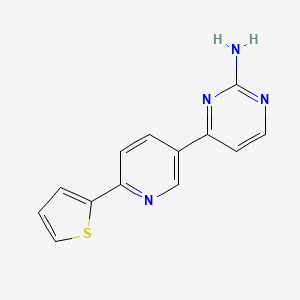
4-(6-Thiophen-2-ylpyridin-3-yl)-pyrimidin-2-ylamine
Vue d'ensemble
Description
The compound “4-(6-Thiophen-2-ylpyridin-3-yl)-pyrimidin-2-ylamine” is a heterocyclic compound with a pyrimidine ring. It has a molecular formula of C13H10N4S .
Synthesis Analysis
The synthesis of this compound involves several steps. The starting compound is (E)-1-(pyridin-3-yl)-3-(thiophen-2-yl) prop-2-en-1-one 3, which is prepared by condensation of 3-acetylpyridine with thiophene 2-carboxaldehyde. This compound then reacts with thiourea to obtain a pyrimidinthiol derivative 4. Compound 4 is allowed to react with hydrazine hydrate to afford 2-hydrazinylpyrimidine derivative 5 .Molecular Structure Analysis
The molecular structure of this compound includes a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a thiophene ring, which is a five-membered ring with one sulfur atom .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include condensation, reaction with thiourea, and reaction with hydrazine hydrate .Applications De Recherche Scientifique
Antimicrobial Applications
A study by Patel et al. (2017) explored the synthesis of derivatives from "4-(6-Thiophen-2-ylpyridin-3-yl)-pyrimidin-2-ylamine" and evaluated their antibacterial and antifungal activities. The compounds exhibited antimicrobial activity against strains such as Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, Streptococcus pyogenes, Candida albicans, Aspergillus niger, and Aspergillus Clavatus, highlighting their potential as novel antimicrobial agents (Patel & Patel, 2017).
Anticancer and Anti-inflammatory Applications
Another research focus is on the anti-inflammatory and anticancer properties of these derivatives. Shehab et al. (2018) synthesized novel pyrimidine-2-thiol derivatives showing potent anti-inflammatory and antioxidant activities. These compounds were effective both in vitro and in vivo, which suggests their utility in developing new therapeutic agents for inflammation and oxidative stress-related diseases (Shehab, Abdellattif, & Mouneir, 2018).
Histone Deacetylase Inhibition
Zhou et al. (2008) discovered a derivative, N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103), as a potent histone deacetylase inhibitor. This compound selectively inhibits HDACs 1-3 and 11, demonstrating significant antitumor activity and potential as an anticancer drug (Zhou et al., 2008).
Orientations Futures
Propriétés
IUPAC Name |
4-(6-thiophen-2-ylpyridin-3-yl)pyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4S/c14-13-15-6-5-10(17-13)9-3-4-11(16-8-9)12-2-1-7-18-12/h1-8H,(H2,14,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLJSUWYYLFKTNE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NC=C(C=C2)C3=NC(=NC=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(6-Thiophen-2-ylpyridin-3-yl)-pyrimidin-2-ylamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



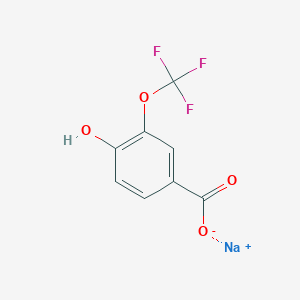
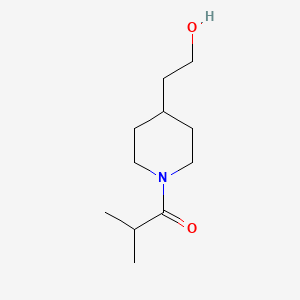
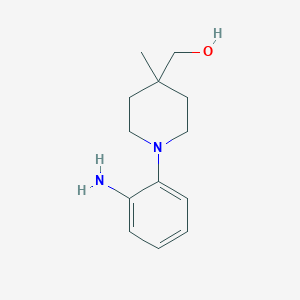
![4-[(Methylsulfanyl)methyl]cyclohexan-1-amine hydrochloride](/img/structure/B1448894.png)
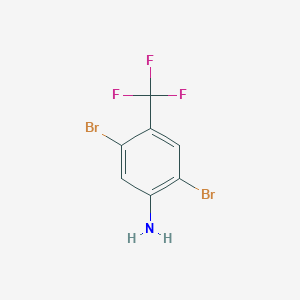
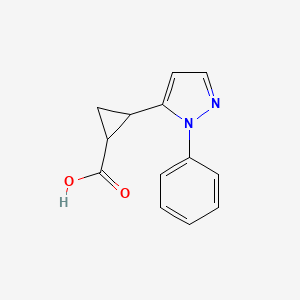
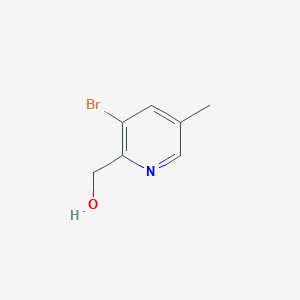
![Bicyclo[1.1.1]pentan-1-ylhydrazine dihydrochloride](/img/structure/B1448900.png)
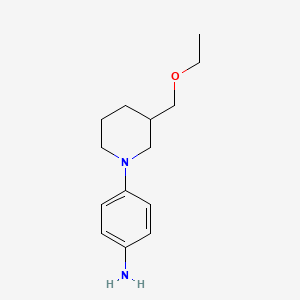
![2-(((Tert-butoxycarbonyl)amino)methyl)spiro[3.3]heptane-2-carboxylic acid](/img/structure/B1448905.png)
